molecular formula C8H8N2O2 B1230370 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione CAS No. 72908-87-3

6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione

Cat. No.: B1230370
CAS No.: 72908-87-3
M. Wt: 164.16 g/mol
InChI Key: AAPGLCCSVSGLFH-UHFFFAOYSA-N
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Description

Aldisin, also known as 6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione, is a pyrrole heterocyclic alkaloid. It is characterized by a fused ring structure that includes both pyrrole and azepine rings. Aldisin and its derivatives have been isolated from marine sponges and have shown various biological activities, making them of significant interest in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aldisin can be synthesized starting from pyrrole as the initial raw material. The synthetic route involves the following steps :

    Acylation: Pyrrole undergoes acylation to form 2-trichloroacetic pyrrole.

    Reaction with Beta-Alanine Methyl Ester: The 2-trichloroacetic pyrrole reacts with beta-alanine methyl ester to generate N-(2-pyrroyl)-beta-alanine methyl ester.

    Hydrolysis: The N-(2-pyrroyl)-beta-alanine methyl ester is hydrolyzed to obtain N-(2-pyrroyl)-beta-alanine.

    Cyclization: Finally, N-(2-pyrroyl)-beta-alanine undergoes cyclization under the action of phosphorus oxychloride to form Aldisin.

Industrial Production Methods

The industrial production of Aldisin follows the same synthetic route but is optimized for large-scale production. The process involves using simple and inexpensive raw materials, mild reaction conditions, and achieving high purity and yield .

Chemical Reactions Analysis

Aldisin undergoes various chemical reactions, including :

    Oxidation: Aldisin can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert Aldisin into its reduced forms.

    Substitution: Aldisin can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Aldisin and its derivatives have a wide range of scientific research applications :

    Chemistry: Aldisin is used as a starting material for the synthesis of various heterocyclic compounds.

    Biology: Aldisin has shown significant biological activities, including antiviral, insecticidal, and fungicidal properties.

    Medicine: Aldisin exhibits potential as a cardiovascular drug due to its unique cardiotonic properties. It has positive inotropic effects without increasing heart rate.

    Industry: Aldisin is used in the development of new agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Aldisin is unique among pyrrole heterocyclic alkaloids due to its specific ring structure and biological activities . Similar compounds include:

    1-Methylaldisin: A derivative of Aldisin with a methyl group substitution.

    3-Bromoaldisin: A derivative of Aldisin with a bromine atom substitution.

    Fuscain: Another pyrrole heterocyclic alkaloid with similar biological activities but different structural features.

Aldisin’s uniqueness lies in its combination of pyrrole and azepine rings, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

1,5,6,7-tetrahydropyrrolo[2,3-c]azepine-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-6-2-4-10-8(12)7-5(6)1-3-9-7/h1,3,9H,2,4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPGLCCSVSGLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(C1=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40223211
Record name Aldisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40223211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72908-87-3
Record name 6,7-Dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72908-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aldisine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072908873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aldisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40223211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALDISINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDF8482E6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Starting with the commercially available 2-indolecarboxylic acid, condensation with the ethyl ester of β-alanine in the presence of EDCI and DMAP, provided the indole 4. Methylation of the indole nitrogen with MeI and K2CO3 proceeded in near quantitative yields, rendering the N-methyl indole, which was used for the synthesis of 3. Hydrolysis of esters 4 and 5 followed by the P2O5/MeSO3H mediated cyclization provided the key intermediate aldisine derivatives 8 and 9.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione
Reactant of Route 2
6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione
Reactant of Route 3
6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione
Reactant of Route 4
6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione
Reactant of Route 5
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6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione
Reactant of Route 6
Reactant of Route 6
6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione

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